molecular formula C8H11Cl2N3 B1280777 (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine CAS No. 267876-26-6

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine

Katalognummer B1280777
CAS-Nummer: 267876-26-6
Molekulargewicht: 220.10 g/mol
InChI-Schlüssel: BWHUYLTURRKCEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine” is a chemical compound with the molecular formula C8H9N3 . It is a heterocyclic compound and a derivative of pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a methanamine substituent . The exact 3D structure can be obtained from databases like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 147.177. It has a density of 1.3±0.1 g/cm3 and a boiling point of 348.9±27.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine derivatives have been synthesized and explored for their anticonvulsant activity. Schiff bases of 3-aminomethyl pyridine, obtained through condensation reactions with various aryl aldehydes/ketones, demonstrated significant protection against seizures in multiple models, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Stabilizing Parallel Turn Conformations

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in short peptide sequences. This showcases its application in modifying peptide structures for specific biological functions (Bucci et al., 2018).

Catalysis and Organometallic Chemistry

This compound derivatives have been synthesized for use in catalysis. For example, they have been used to create unsymmetrical NCN′ and PCN pincer palladacycles, which have shown good catalytic activity and selectivity in various reactions (Roffe et al., 2016).

Anticancer Research

Palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including this compound, have been explored for their anticancer properties. These complexes exhibited significant activity against various human cancerous cell lines, presenting a new avenue for cancer treatment (Mbugua et al., 2020).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes involving this compound have shown unprecedented photocytotoxicity in red light against various cancer cell lines, suggesting their potential in photodynamic therapy for cancer treatment (Basu et al., 2014).

Biochemische Analyse

Biochemical Properties

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is particularly noteworthy as it involves binding to the receptor’s tyrosine kinase domain, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and migration. For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by disrupting the FGFR signaling pathway. Additionally, it can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling. This inhibition can result in decreased activation of pathways such as RAS-MEK-ERK and PI3K-Akt, ultimately affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of FGFR signaling and persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FGFR activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with FGFRs and other target proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments and enhancing its biochemical effects .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine involves the conversion of a pyridine derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-5-nitropyridine", "Sodium hydride", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 2-bromo-5-nitropyridine with sodium hydride in the presence of methanol to form 2-amino-5-bromopyridine", "Step 2: Protection of the amino group in 2-amino-5-bromopyridine with methylamine and hydrochloric acid to form N-methyl-2-amino-5-bromopyridine", "Step 3: Cyclization of N-methyl-2-amino-5-bromopyridine with sodium hydroxide to form (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine", "Step 4: Purification of the product by extraction with ethyl acetate and recrystallization from diethyl ether" ] }

CAS-Nummer

267876-26-6

Molekularformel

C8H11Cl2N3

Molekulargewicht

220.10 g/mol

IUPAC-Name

1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5,9H2;2*1H

InChI-Schlüssel

BWHUYLTURRKCEU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)N=C1CN

Kanonische SMILES

C1=CC2=C(C=CN2)N=C1CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.